

spectroscopic comparison of furfural derivatives

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Compound of Interest

Compound Name: 5-(3-Chloro-4-methoxyphenyl)furfural

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A Spectroscopic Comparison of Furfural and Its Key Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of furfural and its important derivatives: 5-hydroxymethylfurfural (HMF), 2,5-furandicarboxylic acid (FDCA), and furfuryl alcohol. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using common spectroscopic techniques. The information is tailored for researchers, scientists, and professionals involved in drug development and other chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for furfural and its derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the hydrogen and carbon framework.^[1]

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	H3	H4	H5 (or CH ₂)	Aldehyde /Carboxyl /Alcohol Proton	Other	Solvent
Furfural	7.20-7.30	6.50-6.60	7.60-7.70	9.60-9.70	-	CDCl ₃
5-Hydroxymethylfurfural (HMF)	6.50	7.20	4.70 (CH ₂)	9.60	2.50 (OH)	DMSO-d ₆
2,5-Furandicarboxylic Acid (FDCA)	7.30-7.40	7.30-7.40	-	13.0-13.5 (COOH)	-	DMSO-d ₆ ^[2]
Furfuryl Alcohol	6.26	6.31	7.37	2.70 (OH)	4.54 (CH ₂)	CDCl ₃ ^[3]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C2	C3	C4	C5	Carbon yl/Carbo xyl Carbon	Other	Solvent
Furfural	152.8	121.7	112.6	148.0	177.8	-	CDCl ₃
5-Hydroxymethylfurfural (HMF)	152.0	110.0	123.0	161.0	178.0	57.0 (CH ₂)	DMSO-d ₆
2,5-Furandicarboxylic Acid (FDCA)	147.8	119.1	119.1	147.8	158.4	-	DMSO-d ₆ [2]
Furfuryl Alcohol	155.0	107.0	110.0	142.0	-	57.0 (CH ₂)	CDCl ₃

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	O-H Stretch	C-H (aldehyde)	C=C (aromatic)	C-O Stretch
Furfural	~1670	-	~2812, ~2842	~1461	-
5-Hydroxymethylfurfural (HMF)	~1660	~3300 (broad)	~2830	~1520	~1020
2,5-Furandicarboxylic Acid (FDCA)	~1680	~3000 (broad)	-	~1575	~1285
Furfuryl Alcohol	-	~3350 (broad)	-	~1500	~1010

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems in a molecule.[4]

Table 4: UV-Vis Absorption Maxima (λ_{max} in nm)

Compound	λ_{max}	Solvent
Furfural	~277	Ethanol-water[2]
5-Hydroxymethylfurfural (HMF)	~284	Ethanol-water[2]
2,5-Furandicarboxylic Acid (FDCA)	~263	Ethanol[5]
Furfuryl Alcohol	~215	Water

Mass Spectrometry (MS)

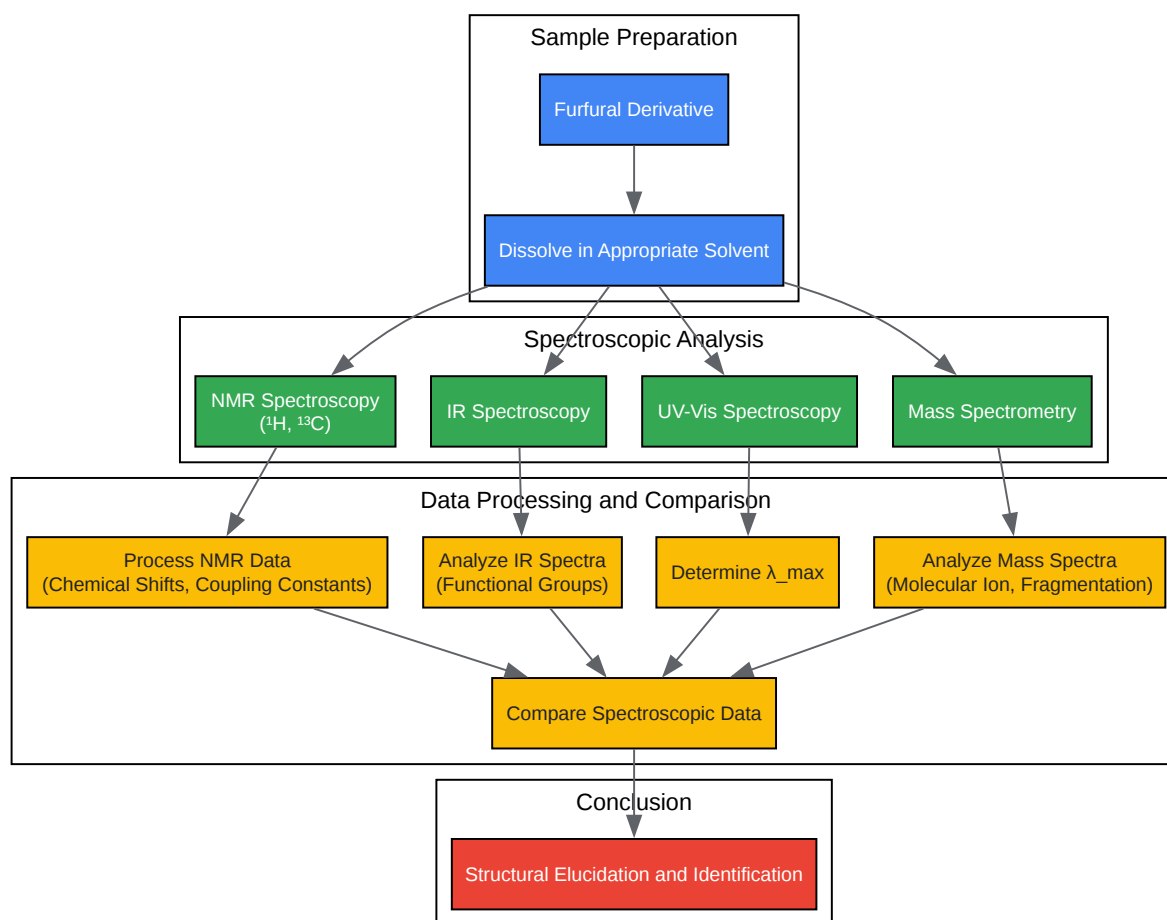
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[6]

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
Furfural	96	95, 67, 39
5-Hydroxymethylfurfural (HMF)	126	109, 97, 81, 53
2,5-Furandicarboxylic Acid (FDCA)	156	139, 112, 94, 67[7][8]
Furfuryl Alcohol	98	81, 69, 53, 41

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of furfural derivatives.



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Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the furfural derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.[\[1\]](#)
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer. For many modern instruments, the residual solvent peak is used for calibration.[\[6\]](#)
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum.
- **Analysis:** Integrate the peaks in the ^1H spectrum to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

- **Sample Preparation (for solids like FDCA):**
 - **KBr Pellet Method:** Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[\[9\]](#)
 - **Thin Solid Film Method:** Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[\[10\]](#)
- **Sample Preparation (for liquids like Furfural and Furfuryl Alcohol):** Place a drop of the neat liquid between two salt plates.
- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.

- **Data Acquisition:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
- **Analysis:** Determine the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, liquid chromatography (LC-MS) with an electrospray ionization (ESI) source is often used.[6][11]
- **Ionization:** The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[11]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
- **Analysis:** Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

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